molecular formula C7H9BrN2 B1313368 3-bromo-N,N-dimethylpyridin-4-amine CAS No. 84539-35-5

3-bromo-N,N-dimethylpyridin-4-amine

Cat. No. B1313368
CAS RN: 84539-35-5
M. Wt: 201.06 g/mol
InChI Key: FPSWXPXRLCSGIV-UHFFFAOYSA-N
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Description

“3-bromo-N,N-dimethylpyridin-4-amine” is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-bromo-N,N-dimethylpyridin-4-amine” is 1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-N,N-dimethylpyridin-4-amine” are not detailed in the search results, it is known that DMAP based ionic liquids have been used as catalysts for various reactions, including the Fischer indole synthesis and 1H-tetrazole synthesis .


Physical And Chemical Properties Analysis

“3-bromo-N,N-dimethylpyridin-4-amine” is a liquid at room temperature . It has a molecular weight of 201.07 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Aminations and Reaction Mechanisms

  • Aminations of N-oxides

    The amination of various N-oxides, including 4-bromopyridine-N-oxides, involves the SNAr2 (= AE) reaction pattern, suggesting potential routes for the synthesis of derivatives including 3-bromo-N,N-dimethylpyridin-4-amine (Martens & Hertog, 2010).

  • Synthesis via Reaction with Amines

    The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide, yielding N-substituted amino derivatives, represents a novel approach to aromatic nucleophilic substitution with potential relevance to the synthesis of 3-bromo-N,N-dimethylpyridin-4-amine (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Derivative Synthesis through Catalysis

    Selective amination of polyhalopyridines using a palladium-xantphos complex illustrates the synthesis of amino-substituted pyridines, which could be extrapolated to the production of 3-bromo-N,N-dimethylpyridin-4-amine (Ji, Li, & Bunnelle, 2003).

Spectrophotometric Analysis and Degradation Studies

  • Degradation Kinetics: The use of second-derivative UV spectrophotometry for determining the stability and degradation kinetics of related compounds provides a framework for analyzing the stability of 3-bromo-N,N-dimethylpyridin-4-amine (Dabbene, Brinón, & de Bertorello, 1997).

Synthesis of Novel Compounds and Reactivity

  • Synthesis of Bicyclic Derivatives

    An approach to synthesize 3-bromo-5,6-dihydropyridin-2-ones starting from β,γ-unsaturated α-bromoketenes and imines can be considered relevant to understanding the reactivity and potential applications of 3-bromo-N,N-dimethylpyridin-4-amine (Cardillo et al., 2004).

  • Ring-Opening Reactions

    Synthetic uses of ring-opening and cycloaddition reactions of thiophene-1,1-dioxides, including those with 3-bromo derivatives, provide insights into the chemical behavior and potential applications of 3-bromo-N,N-dimethylpyridin-4-amine in synthesizing novel structures (Gronowitz, 1993).

Catalysis and Bond Formation

  • Palladium-Catalyzed C-N and C-O Bond Formation: The application in palladium-catalyzed cross-coupling reactions, involving C-N and C-O bond formation with various substrates, can be extended to explore the reactivity of 3-bromo-N,N-dimethylpyridin-4-amine in similar contexts (Surasani, Kalita, Rao, & Chandrasekhar, 2012).

Safety And Hazards

The safety information for “3-bromo-N,N-dimethylpyridin-4-amine” indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

3-bromo-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSWXPXRLCSGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468529
Record name 3-Bromo-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N,N-dimethylpyridin-4-amine

CAS RN

84539-35-5
Record name 3-Bromo-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kinens, M Sejejs, AS Kamlet… - The Journal of …, 2017 - ACS Publications
A new catalyst for the dynamic kinetic resolution of azole hemiaminals has been developed using late-stage structural modifications of the tert-leucinol-derived chiral subunit of DMAP …
Number of citations: 26 pubs.acs.org

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